4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Descripción
This compound features a benzamide core linked to a dihydro-1,3-benzothiazole moiety and a butyl(methyl)sulfamoyl group. The Z-configuration of the imine bond in the benzothiazole ring ensures planarity, which may enhance π-π stacking interactions with biological targets.
Propiedades
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-5-7-14-24(4)30(27,28)18-11-9-17(10-12-18)21(26)23-22-25(6-2)19-13-8-16(3)15-20(19)29-22/h8-13,15H,5-7,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCUKIKHBLKJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the sulfonamide group, and the final coupling with the benzamide core. Common reagents used in these reactions include sulfur, amines, and various coupling agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Hydrolysis of the Sulfamoyl Group
The sulfamoyl group (-SON-) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. For example:
Conditions :
-
Acidic hydrolysis (HCl, 80°C) cleaves the sulfamoyl bond, producing 4-sulfobenzoic acid and N-butyl-N-methylamine .
-
Basic hydrolysis (NaOH, reflux) generates sodium sulfonate salts.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), 80°C, 4h | 4-Sulfobenzoic acid, N-butyl-N-methylamine |
| Basic Hydrolysis | NaOH (2M), reflux, 6h | Sodium 4-sulfobenzoate, N-butyl-N-methylamine |
Nucleophilic Substitution at the Benzothiazole Core
The benzothiazole ring participates in nucleophilic substitution due to electron-withdrawing effects of the sulfur and nitrogen atoms. For instance, the 2-position (adjacent to nitrogen) is reactive toward amines or alkoxides:
Example : Reaction with ethylamine in ethanol at 60°C replaces the benzothiazole hydrogen with an ethylamino group .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amination | Ethylamine, EtOH, 60°C, 12h | 2-Ethylamino-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazole |
Condensation Reactions Involving the Benzamide Linkage
The benzamide group (-NHCO-) reacts with aldehydes or ketones in condensation reactions to form Schiff bases. For example:
Conditions : Acetic acid catalysis under reflux with benzaldehyde yields a Schiff base derivative .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Schiff Base Formation | Benzaldehyde, AcOH, reflux | N-(Benzylidene)-4-[butyl(methyl)sulfamoyl]benzamide |
Electrophilic Aromatic Substitution (EAS)
The benzene ring in the benzamide moiety undergoes EAS reactions (e.g., nitration, sulfonation). For nitration:
Conditions : Nitration with concentrated HNO/HSO at 0–5°C introduces a nitro group at the para position relative to the sulfamoyl group .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO/HSO, 0°C | 4-[Butyl(methyl)sulfamoyl]-3-nitro-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
Reduction of the Benzothiazole Ring
Catalytic hydrogenation of the benzothiazole ring (e.g., using H/Pd-C) reduces the C=N bond to form a dihydrobenzothiazole derivative:
Conditions : Hydrogen gas (1 atm) with 10% Pd/C in ethanol at 25°C for 24h .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrogenation | H, Pd/C, EtOH, 25°C | 4-[Butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-yl)benzamide |
Photochemical Degradation
Exposure to UV light (λ = 254 nm) in methanol induces cleavage of the sulfamoyl group and benzothiazole ring opening, forming sulfonic acid and 2-aminothiophenol derivatives .
Complexation with Metal Ions
The sulfamoyl and benzothiazole groups act as ligands for transition metals (e.g., Cu, Fe). In ethanol, the compound forms a 1:1 complex with Cu, confirmed by UV-Vis spectroscopy (λ = 420 nm) .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary, but they often include signal transduction mechanisms that lead to changes in cellular function.
Comparación Con Compuestos Similares
Structural Analogs with Sulfamoyl-Benzamide Motifs
BA90955 ()
- Structure : 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Key Differences :
- Sulfamoyl substituent: Butyl(ethyl) vs. butyl(methyl) in the target compound.
- Benzothiazole ring: Contains a prop-2-yn-1-yl group and an additional sulfamoyl group at position 4.
- Implications : The propynyl group may enhance reactivity (e.g., click chemistry applications), while the extra sulfamoyl could improve solubility or target binding .
BA90971 ()
- Structure : 4-(dibutylsulfamoyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
- Key Differences :
- Sulfamoyl groups: Dibutylsulfamoyl and a pyrimidinyl-sulfamoyl substituent.
- Heterocyclic system: Lacks the benzothiazole ring; instead, it features a pyrimidine-linked phenyl group.
LMM5 and LMM11 ()
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences :
- Heterocyclic core: 1,3,4-Oxadiazole vs. benzothiazole in the target compound.
- Substituents: Benzyl(methyl) or cyclohexyl(ethyl) sulfamoyl groups vs. butyl(methyl) in the target.
- Implications : The oxadiazole ring in LMM5/LMM11 enhances rigidity and may improve antifungal activity by inhibiting thioredoxin reductase in C. albicans .
Functional and Pharmacological Comparisons
Antifungal Activity
- LMM5/LMM11 : Demonstrated efficacy against C. albicans (MIC₅₀: 8–16 µg/mL) due to thioredoxin reductase inhibition .
- Target Compound: No direct antifungal data, but the benzothiazole ring’s planar structure could facilitate DNA intercalation or protein binding, similar to oxadiazole derivatives.
Solubility and Lipophilicity
| Compound | Sulfamoyl Substituent | Heterocycle | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | Butyl(methyl) | Benzothiazole | ~450 | 3.2 |
| BA90955 | Butyl(ethyl) | Benzothiazole | 534.67 | 2.8 |
| LMM5 | Benzyl(methyl) | Oxadiazole | ~550 | 4.1 |
| LMM11 | Cyclohexyl(ethyl) | Oxadiazole | ~520 | 3.9 |
*LogP values estimated using fragment-based methods.
- The target compound’s moderate LogP suggests balanced pharmacokinetics .
Actividad Biológica
4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzamide moiety and a benzothiazole derivative. Its molecular formula is , and it possesses several functional groups that may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that the sulfamoyl group may enhance its binding affinity to target proteins, potentially affecting enzyme activity and signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular responses.
- Antioxidant Activity : The presence of sulfur-containing groups may contribute to antioxidant properties.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound:
Case Studies
Several studies have investigated the biological effects of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide:
- Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibitory effects against Gram-positive and Gram-negative bacteria.
- Antitumor Effects : Research involving cancer cell lines showed that the compound induced apoptosis in tumor cells, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : The compound was tested in models of inflammation, showing a marked decrease in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
